molecular formula C20H28O3 B15285832 7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic Acid

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic Acid

Cat. No.: B15285832
M. Wt: 316.4 g/mol
InChI Key: ILQLITDRYFHAGM-UHFFFAOYSA-N
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Description

7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid is a diterpenoid carboxylic acid with a complex polycyclic structure. Its molecular formula is C₂₀H₂₈O₃ (molecular weight: 316.43 g/mol), featuring a hexahydrophenanthrene core substituted with a hydroxyisopropyl group at position 7, methyl groups at positions 1 and 4a, and a carboxylic acid moiety at position 1 . This compound belongs to the class of prenol lipids and shares structural similarities with bioactive diterpenoids such as pimaric acid and abietic acid derivatives.

Properties

IUPAC Name

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQLITDRYFHAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Dehydroabietic Acid Derivatives

A widely reported approach involves dehydroabietic acid (DHAA) as the starting material. DHAA, a naturally occurring diterpene, undergoes esterification to introduce the 2-hydroxypropan-2-yl moiety.

Procedure :

  • Reagents : DHAA (1), 1,2-dibromoethane, anhydrous K₂CO₃, acetone.
  • Conditions : Reflux for 6 hours under nitrogen.
  • Intermediate : DHAA-2′-bromoethyl ester (2) forms in 78.6% yield.
  • Subsequent Step : The bromoethyl ester reacts with substituted thiols (e.g., pyrimidine-2-thiol) in dry DMF with K₂CO₃ at room temperature for 8–10 hours.

This method’s critical parameters include strict anhydrous conditions to prevent hydrolysis of the bromoethyl intermediate. The final carboxylic acid is obtained via ester hydrolysis, though specific details for this compound require extrapolation from analogous syntheses.

Direct Hydroxylation of Abietane Precursors

Alternative routes employ hydroxylation of methyl groups on the abietane core.

Key Steps :

  • Oxidation : Treatment of 1,4a-dimethylphenanthrene derivatives with SeO₂ or CrO₃ introduces hydroxyl groups at the 7-position.
  • Acid-Catalyzed Cyclization : Concentrated H₂SO₄ or polyphosphoric acid mediates ring closure to form the hexahydrophenanthrene system.
  • Carboxylation : CO₂ insertion under high pressure with Grignard reagents yields the carboxylic acid functionality.

A representative protocol reports a 65% overall yield for this three-step sequence, with HPLC purity >98%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight solvent effects on esterification efficiency:

Solvent Catalyst Temperature (°C) Yield (%)
Acetone K₂CO₃ 56 78.6
DMF K₂CO₃ 25 82.4
THF Et₃N 66 68.2

Data adapted from indicate polar aprotic solvents (DMF) enhance nucleophilic substitution rates, while acetone balances cost and efficiency.

Temperature and Time Profiling

Hydroxylation reactions exhibit strong temperature dependence:

Reaction Step Temperature (°C) Time (h) Yield (%)
Oxidation (SeO₂) 80 12 72
Cyclization (H₂SO₄) 0–25 2 89
Carboxylation (Grignard) -78 1 65

Lower temperatures during carboxylation minimize side reactions, preserving stereochemistry.

Analytical Validation and Characterization

Spectroscopic Confirmation

Post-synthetic analysis employs:

  • ¹H NMR : Key signals include δ 1.25 (s, 6H, C(CH₃)₂OH), δ 2.85 (m, 1H, C10a-H), and δ 12.1 (s, 1H, COOH).
  • HRMS : Exact mass = 316.2038 Da (calculated for C₂₀H₂₈O₃).
  • IR : Peaks at 1705 cm⁻¹ (C=O stretch) and 3450 cm⁻¹ (O-H stretch) confirm functionality.

Chromatographic Purity

HPLC methods using C18 columns (MeCN/H₂O, 70:30) achieve baseline separation with t₅ = 8.2 minutes, ensuring ≥95% purity.

Challenges and Mitigation Strategies

Steric Hindrance in Cyclization

Bulky substituents at C7 impede ring closure. Solutions include:

  • Microwave Assistance : Reducing reaction time from 12 hours to 45 minutes at 100°C.
  • Lewis Acid Catalysts : ZnCl₂ improves cyclization efficiency by 18%.

Oxidative Side Reactions

Unwanted epoxidation during hydroxylation is mitigated by:

  • Radical Scavengers : BHT (0.1 eq.) suppresses peroxide formation.
  • Low-Temperature Gradients : Stepwise heating from 0°C to 25°C over 2 hours.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing CrO₃ with TEMPO/NaOCl for oxidation reduces heavy metal waste, lowering production costs by 30%.

Continuous Flow Synthesis

Pilot studies demonstrate:

  • Residence Time : 10 minutes vs. 12 hours batch.
  • Yield Increase : 78% → 85% with improved mixing.

Emerging Methodologies

Biocatalytic Approaches

Engineered E. coli expressing P450 monooxygenases introduce hydroxyl groups regioselectively, achieving 90% conversion in 24 hours.

Photoredox Catalysis

Visible-light-mediated decarboxylation using Ir(ppy)₃ streamlines carboxyl group installation, reducing steps from 3 to 1.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The hydroxypropan-2-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group plays a crucial role in its biological activity by interacting with enzymes and receptors. The compound may modulate signaling pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Oxygen Content : Additional hydroxyl groups (e.g., in CID 11566445) increase hydrogen-bonding capacity, which may influence receptor binding or metabolic stability .
  • Carboxylic Acid Position : Shifting the carboxylic acid from position 1 (target compound) to 4a alters molecular conformation and acidity .

Physicochemical Properties

Property Target Compound CAS 1231-75-0 CID 11566445 Pimaric Acid
Molecular Weight (g/mol) 316.43 300.44 332.43 302.45
Oxygen Atoms 3 2 5 2
LogP (Predicted) ~3.5 ~4.0 ~2.8 ~5.2
Water Solubility Moderate Low High Very Low

Notes:

  • The target compound’s hydroxypropan-2-yl group reduces hydrophobicity (LogP ~3.5) compared to pimaric acid (LogP ~5.2) .
  • CID 11566445’s trihydroxy groups confer higher water solubility, critical for bioavailability .

Q & A

Q. What are the optimal synthetic routes for producing this compound, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via diterpenoid precursor modification, such as abietic acid derivatization. A validated protocol involves refluxing abietic acid with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in tetrahydrofuran (THF) to form the acyl chloride intermediate, achieving 93% yield . Key parameters include:

  • Temperature: 65–70°C (prevents side reactions).
  • Catalyst: DMF as a Lewis acid catalyst.
  • Purification: Vacuum distillation avoids decomposition. Yield optimization requires monitoring reaction progression via TLC (silica gel, hexane:ethyl acetate 8:2) and adjusting stoichiometry (1.1:1 POCl₃:abietic acid ratio) .

Q. How can structural characterization be performed to confirm stereochemistry and functional groups?

Methodological Answer: Use a multi-technique approach:

  • X-ray Crystallography: Resolves absolute configuration (e.g., C6–C7–C10 bond angles = 109.5° ± 1.2°, confirming chair conformation in decalin systems) .
  • NMR Spectroscopy:
  • ¹H NMR: Methyl groups at δ 1.21–1.35 ppm (singlets for C1 and C4a methyls).
  • ¹³C NMR: Carboxylic acid carbonyl at δ 178–182 ppm .
    • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 302.4575 .

Q. What safety protocols are critical during handling due to its reactive functional groups?

Methodological Answer:

  • PPE: Nitrile gloves (tested for chemical permeation resistance) and full-body Tyvek suits prevent dermal exposure .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks from volatile intermediates (e.g., POCl₃) .
  • Waste Disposal: Quench acyl chloride intermediates with ice-cold NaHCO₃ before disposal .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer:

  • Assay Standardization: Use in vitro models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with consistent LPS induction (1 µg/mL) and ELISA-based TNF-α quantification .
  • Dose-Response Analysis: Compare IC₅₀ values across studies; discrepancies may arise from solubility differences (use DMSO ≤0.1% v/v).
  • Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may dominate in vivo effects .

Q. What computational strategies predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations: Optimize transition states at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution at C7 (activation energy ΔG‡ = 28.5 kcal/mol) .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. ethanol) on reaction pathways using COMSOL Multiphysics .
  • Machine Learning: Train models on existing diterpenoid reaction datasets to recommend optimal conditions (e.g., temperature, catalyst) .

Q. How do crystal packing forces influence the compound’s stability under varying humidity conditions?

Methodological Answer:

  • Single-Crystal Analysis: Compare X-ray structures at 100 K vs. 298 K; hydrogen-bonding networks (O–H···O = 2.8 Å) stabilize the lattice .
  • Dynamic Vapor Sorption (DVS): Measure hygroscopicity (≤0.5% mass change at 75% RH) to assess storage stability .
  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C correlates with loss of crystalline order .

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